molecular formula C70H132N20O15 B583778 L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- CAS No. 145854-61-1

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-

Cat. No.: B583778
CAS No.: 145854-61-1
M. Wt: 1493.951
InChI Key: TUCDQOGRFHOSKG-ZWFWRLIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- is a useful research compound. Its molecular formula is C70H132N20O15 and its molecular weight is 1493.951. The purity is usually 95%.
BenchChem offers high-quality L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Crystallization of Amino Acids

  • Solubility of Proteinogenic α-Amino Acids : The solubility of α-amino acids like L-alanine, L-proline, L-arginine, L-cysteine, and L-lysine in water, ethanol, and water-ethanol mixtures was studied, revealing that similar physical structures of α-amino acids lead to similar changes in solubility in mixed solvents. This is crucial for understanding amino acid behavior in various solvents, potentially impacting their crystallization and purification processes in pharmaceutical and biotechnological applications (Bowden, Sanders, & Bruins, 2018).

Therapeutic Applications of Amino Acid Derivatives

  • Therapeutic Applications of L-Asparaginase : L-asparaginase, an enzyme derived from amino acids, has been highlighted for its role in cancer treatment, specifically acute lymphoblastic leukemia. Research focuses on improving its production, biochemical characteristics, and therapeutic efficacy through microbial production and protein engineering (Lopes et al., 2017).

Metabolic Effects of Amino Acid Supplementation

  • Influence of Histidine on Ammonia and Amino Acid Metabolism : Histidine supplementation affects ammonia levels and various amino acid levels, indicating its potential for therapeutic use in specific metabolic disorders. This highlights the complex role of amino acids in metabolic pathways and their potential therapeutic applications (Holeček, 2020).

Amino Acids in Food Industry and Chemotherapy

  • Application of L-ASNase in Cancer and Food Industry : L-ASNase is not only a potent anti-tumor agent but also plays a significant role in the food industry by inhibiting acrylamide formation in fried foods. This dual application underscores the versatile utility of amino acid derivatives in both medical and food industry sectors (Paul, Mondal, & Bandyopadhyay, 2019).

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H132N20O15/c1-15-41(10)56(76)70(105)90-54(36-55(75)91)69(104)89-52(34-39(6)7)67(102)85-47(25-17-21-29-72)63(98)80-44(13)59(94)82-46(24-16-20-28-71)62(97)79-42(11)58(93)78-43(12)61(96)87-51(33-38(4)5)66(101)81-45(14)60(95)83-48(26-18-22-30-73)64(99)84-49(27-19-23-31-74)65(100)88-53(35-40(8)9)68(103)86-50(57(77)92)32-37(2)3/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,97)(H,80,98)(H,81,101)(H,82,94)(H,83,95)(H,84,99)(H,85,102)(H,86,103)(H,87,96)(H,88,100)(H,89,104)(H,90,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDQOGRFHOSKG-ZWFWRLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H132N20O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746732
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145854-61-1
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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